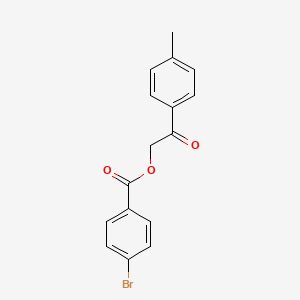
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MBOB and is known for its ability to modulate the activity of certain proteins in the body. In Additionally, we will list future directions for the study and application of MBOB.
Wirkmechanismus
The mechanism of action of MBOB involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This, in turn, leads to a decrease in the activity of PKC and the downstream signaling pathways that it regulates. The inhibition of PKC activity by MBOB has been shown to have a wide range of effects on cellular processes, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOB has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, MBOB has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune response. Additionally, MBOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MBOB in lab experiments is its specificity for PKC. Unlike other compounds that inhibit multiple protein kinases, MBOB specifically targets PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, MBOB is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using MBOB in lab experiments is its potential toxicity. MBOB has been shown to have cytotoxic effects on certain cell types, and care should be taken when handling and using the compound. Additionally, the specificity of MBOB for PKC may limit its usefulness in studying other protein kinases that play a role in cellular processes.
Zukünftige Richtungen
There are several future directions for the study and application of MBOB. One area of interest is its potential use in cancer therapy. MBOB has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its effectiveness as a cancer treatment. Additionally, MBOB may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the efficacy of MBOB in these conditions.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 4-bromobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of PKC has led to its use as a valuable tool for studying various cellular processes. While MBOB has several advantages for use in lab experiments, its potential toxicity and specificity for PKC may limit its usefulness in certain applications. Nevertheless, further studies are needed to determine the full potential of MBOB in scientific research and its potential applications in medicine.
Synthesemethoden
The synthesis of MBOB involves the reaction between 4-bromobenzoic acid and 4-methylphenacyl bromide in the presence of a base. The reaction yields MBOB as a white crystalline powder with a melting point of 134-136°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MBOB has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain proteins in the body. Specifically, MBOB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTBIAKLZYUXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)-2-oxoethyl] 4-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)
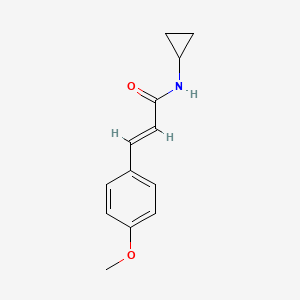
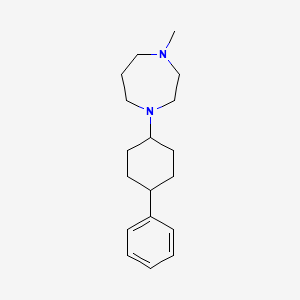
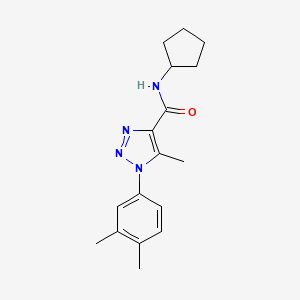
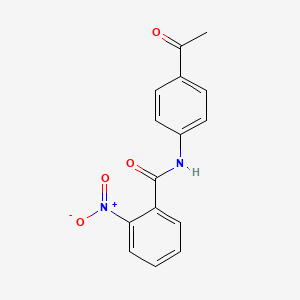
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
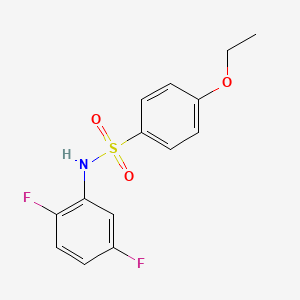
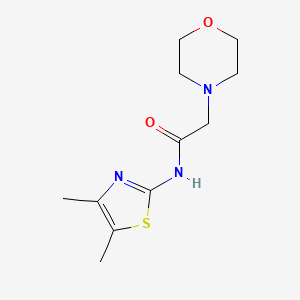
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)